![molecular formula C16H15NO5 B2702650 N-(2-(furan-3-yl)-2-hydroxyethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1396865-25-0](/img/structure/B2702650.png)
N-(2-(furan-3-yl)-2-hydroxyethyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . Benzofurans are similar but have an additional benzene ring fused to the furan ring .
Synthesis Analysis
The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations .Molecular Structure Analysis
The molecular structure of furan compounds is characterized by a five-membered ring with one oxygen atom . The presence of the benzene ring in benzofurans adds to the complexity of the molecule .Chemical Reactions Analysis
Furan compounds participate in a variety of chemical reactions. Many studies have investigated furan synthesis reaction mechanisms . A new catalyst-free, one-pot synthesis of polysubstituted furans has been reported .Physical And Chemical Properties Analysis
Furans are typically colorless, volatile liquids . The physical and chemical properties of a specific furan or benzofuran compound would depend on its specific structure.Scientific Research Applications
Synthesis and Antiprotozoal Activity
A study by Ismail et al. (2004) describes the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including compounds derived from furan-2-yl precursors. These compounds showed significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential antiprotozoal applications. The research highlights the importance of furan derivatives in developing new therapeutic agents against protozoal infections (Ismail et al., 2004).
Analytical Chemistry Applications
Nozal et al. (2001) developed a high-performance liquid chromatographic method for determining furan derivatives, including furan-2-carboxylic acid and furan-3-carboxylic acid, in honey and honeydew samples. This method demonstrates the application of furan derivative analysis in food chemistry, ensuring the quality and safety of honey products (Nozal et al., 2001).
Photoinduced Synthesis
Oda et al. (1997) explored the photoaddition reaction of arenecarbothioamides to 2-methoxy- and 2-trimethylsiloxyfurans, leading to the synthesis of arene-fused aminobenzoates. This work illustrates the utility of furan derivatives in photochemical reactions to construct complex organic frameworks, useful in material science and synthetic organic chemistry (Oda et al., 1997).
Novel Synthetic Routes and Reactivity
Aleksandrov and El’chaninov (2017) reported on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating innovative approaches to coupling reactions and electrophilic substitution. This research contributes to the field of heterocyclic chemistry by providing new methods for constructing benzothiazole derivatives with furan moieties, which are valuable for various chemical and pharmaceutical applications (Aleksandrov & El’chaninov, 2017).
Mechanism of Action
Target of Action
It is known that furan derivatives have a broad spectrum of biological activities . They can interact with multiple receptors, which makes them valuable in the development of new therapeutic derivatives .
Mode of Action
Furan derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these therapeutic effects.
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The compound’s interaction with its targets likely affects these pathways, leading to downstream effects that contribute to its therapeutic properties.
Pharmacokinetics
The presence of the ether oxygen in furan derivatives can improve pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Given the diverse biological activities of furan derivatives , it can be inferred that the compound’s action results in a range of molecular and cellular effects that contribute to its therapeutic properties.
Action Environment
It is known that the stability and reactivity of furan derivatives can be influenced by factors such as temperature and ph . These factors could potentially influence the compound’s action and efficacy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-20-13-4-2-3-10-7-14(22-15(10)13)16(19)17-8-12(18)11-5-6-21-9-11/h2-7,9,12,18H,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQFIDFPPHQEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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